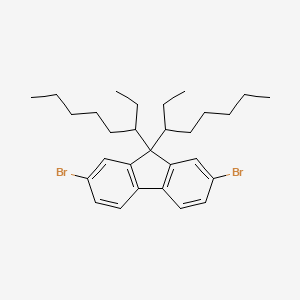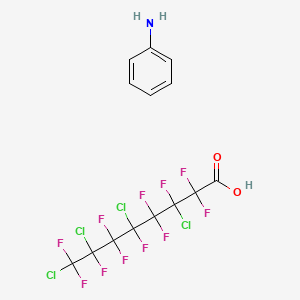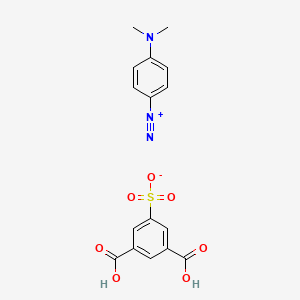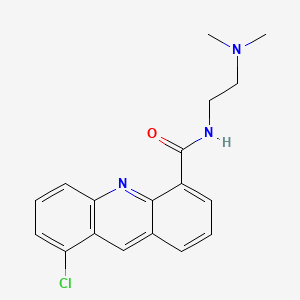
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- is a compound belonging to the family of acridine derivativesThis compound functions as a DNA intercalator, which means it can insert itself between the base pairs of DNA, disrupting the DNA structure and inhibiting the function of enzymes like topoisomerases that are essential for DNA replication and transcription .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- typically involves the following steps:
Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.
Chlorination: The acridine is chlorinated to introduce a chlorine atom at the 8th position.
Carboxylation: The chlorinated acridine is then subjected to carboxylation to form 8-chloroacridine-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying DNA interactions.
Biology: Employed in biochemical assays to study enzyme-DNA interactions.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between the base pairs of DNA, it disrupts the DNA structure and inhibits the function of topoisomerases I and II. These enzymes are essential for DNA replication and transcription. The inhibition of these enzymes leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential antitumor agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with similar DNA intercalating properties.
9-aminoacridine: Known for its use as a fluorescent dye and DNA intercalator.
Amsacrine: An antitumor agent that also targets topoisomerase II.
Uniqueness
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- is unique due to its specific substitution pattern, which enhances its DNA binding affinity and selectivity for topoisomerases. This makes it a promising candidate for further development as an antitumor agent .
Propriétés
Numéro CAS |
106626-83-9 |
|---|---|
Formule moléculaire |
C18H18ClN3O |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
8-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-22(2)10-9-20-18(23)13-6-3-5-12-11-14-15(19)7-4-8-16(14)21-17(12)13/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Clé InChI |
DFHHCTARHPXGSI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3Cl)N=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


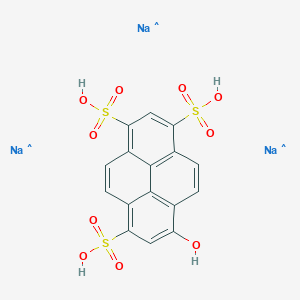

![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)
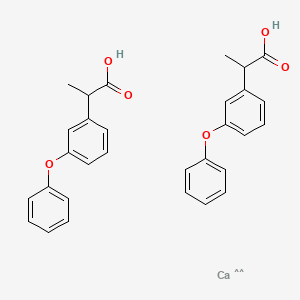
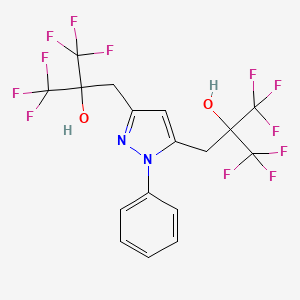


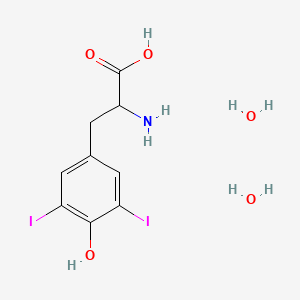
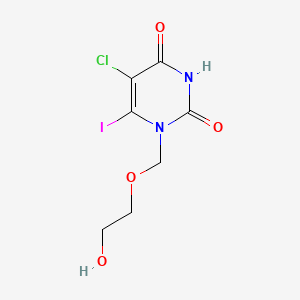
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
